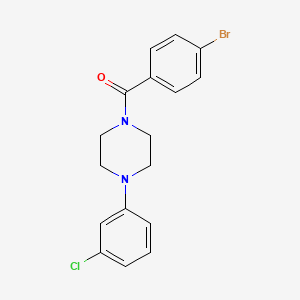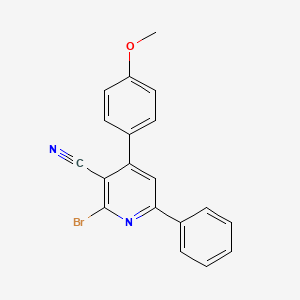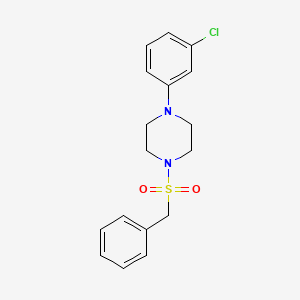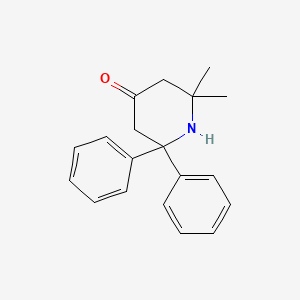
1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine
Descripción general
Descripción
1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine, also known as BNBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNBP belongs to the class of piperazine derivatives, which have been studied extensively for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine can activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine can also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
In cancer research, 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine can inhibit the activity of various proteins that are involved in cell proliferation and survival, such as Akt, mTOR, and STAT3. 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine can also induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the programmed cell death pathway.
Biochemical and Physiological Effects
1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine can reduce oxidative stress and inflammation, which can protect neurons from damage. 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine can also improve cognitive function by increasing the levels of acetylcholine in the brain.
In cancer research, 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine can inhibit cell proliferation and induce apoptosis in cancer cells, which can lead to tumor regression. 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine can also enhance the activity of chemotherapy drugs and reduce the development of drug resistance in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine in lab experiments include its high purity and stability, which can ensure consistent results. 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine is also relatively easy to synthesize, which can reduce the cost of experiments. However, the limitations of using 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine include its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine. In neuroscience, further studies are needed to investigate the neuroprotective effects of 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine in animal models of neurodegenerative diseases. In cancer research, the potential of 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine as a combination therapy with chemotherapy drugs should be explored. In infectious diseases, the antimicrobial activity of 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine should be studied further to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine has been studied for its neuroprotective, anti-tumor, and antimicrobial properties, and its mechanism of action involves the modulation of various signaling pathways. 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Aplicaciones Científicas De Investigación
1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine has also been studied as a potential treatment for Alzheimer's disease, as it can inhibit the formation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease.
In cancer research, 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine has been shown to have anti-tumor activity and can induce cell death in various cancer cell lines. 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine can also inhibit the growth and migration of cancer cells by targeting specific signaling pathways. In infectious diseases, 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine has been studied as a potential antimicrobial agent, as it can inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-chloro-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-17-7-6-15(22(24)25)12-16(17)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXJEVJKMJMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3442477.png)
![2,4-dibromo-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B3442480.png)


![benzyl [(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetate](/img/structure/B3442503.png)





![N-(2-methoxybenzyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3442541.png)
